tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Description
Structural Classification of Pyrazolo[3,4-c]pyridine Scaffolds
The structural classification of pyrazolo[3,4-c]pyridine scaffolds is based on the specific fusion pattern between the pyrazole and pyridine rings, which creates a unique bicyclic framework with distinct reactivity and substitution possibilities. In the pyrazolo[3,4-c]pyridine isomer, the pyrazole ring is fused to the pyridine ring through the 3 and 4 positions, creating a system where the nitrogen atoms of both rings are positioned to influence the electronic properties and biological activity of the resulting compounds. This particular fusion pattern distinguishes pyrazolo[3,4-c]pyridines from other pyrazolopyridine isomers and contributes to their unique chemical behavior and therapeutic potential.
The numbering system for pyrazolo[3,4-c]pyridine scaffolds follows established conventions, with positions N-1, N-2, C-3, C-5, and C-7 representing key sites for chemical modification and functional group installation. Research has demonstrated that each of these positions can be selectively functionalized using different synthetic strategies, enabling the systematic exploration of structure-activity relationships and the development of diverse molecular libraries. The C-3 position typically accommodates substituents through borylation and cross-coupling reactions, while the C-5 position can be modified through palladium-catalyzed amination procedures.
Table 1: Structural Features and Functionalization Sites in Pyrazolo[3,4-c]pyridine Scaffolds
| Position | Chemical Environment | Typical Substitution Reactions | Functional Group Tolerance |
|---|---|---|---|
| N-1 | Pyrazole nitrogen | Protection-group chemistry, N-alkylation | Alkyl, aryl, protecting groups |
| N-2 | Pyrazole nitrogen | N-alkylation reactions | Alkyl, benzyl substituents |
| C-3 | Pyrazole carbon | Borylation, Suzuki-Miyaura coupling | Aryl, heteroaryl, vinyl groups |
| C-5 | Pyridine carbon | Buchwald-Hartwig amination | Amino, alkylamino, arylamino |
| C-7 | Pyridine carbon | Metalation, Negishi coupling | Alkyl, aryl, heteroaryl groups |
The electronic properties of pyrazolo[3,4-c]pyridine scaffolds are significantly influenced by the presence of multiple nitrogen atoms within the bicyclic framework, which create regions of electron density that can participate in hydrogen bonding interactions with biological targets. The planar nature of these compounds, as confirmed by X-ray crystallography studies of related pyrazole derivatives, facilitates favorable binding interactions with protein active sites and enzyme binding pockets. Additionally, the aromatic character of both rings contributes to π-π stacking interactions that can enhance binding affinity and selectivity for specific molecular targets.
The substitution patterns observed in pyrazolo[3,4-c]pyridine derivatives reflect the synthetic accessibility and chemical stability of various functional groups at different positions within the scaffold. Database analysis of over 300,000 pyrazolopyridine structures has revealed that certain substitution patterns are more prevalent than others, likely due to synthetic convenience and favorable biological activity profiles. These patterns include the frequent occurrence of methyl substituents at the C-3 position, reflecting the common use of 3-methyl-1H-pyrazole starting materials in synthetic routes.
Historical Development of Bicyclic Pyrazole-Pyridine Hybrids
The historical development of bicyclic pyrazole-pyridine hybrids can be traced back to the early 20th century, when fundamental research in heterocyclic chemistry began to explore the fusion of different nitrogen-containing ring systems. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the foundation for subsequent investigations into pyrazole-containing bicyclic compounds. In 1898, Hans von Pechmann developed a classical method for pyrazole synthesis from acetylene and diazomethane, providing one of the earliest reliable routes to these important heterocyclic building blocks.
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, marking a significant milestone in the development of pyrazolopyridine chemistry. This pioneering work involved the treatment of diphenylhydrazone with pyridine in the presence of iodine, demonstrating the feasibility of constructing bicyclic pyrazole-pyridine frameworks through cyclization reactions. Three years later, Bulow expanded upon this foundation by synthesizing N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid, establishing a widely used synthetic strategy that remains relevant in contemporary medicinal chemistry.
The evolution of pyrazolopyridine synthesis throughout the 20th century was characterized by the development of increasingly sophisticated synthetic methodologies and the recognition of their biological potential. The discovery of natural pyrazole compounds, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, highlighted the biological relevance of pyrazole-containing structures and stimulated interest in synthetic analogs. This finding contributed to the understanding that pyrazole derivatives could serve as bioisosteres for other heterocyclic compounds in drug design applications.
Table 2: Historical Milestones in Pyrazolopyridine Development
| Year | Researcher | Achievement | Significance |
|---|---|---|---|
| 1883 | Ludwig Knorr | Coined term "pyrazole" | Established nomenclature foundation |
| 1898 | Hans von Pechmann | Pyrazole synthesis from acetylene | First reliable synthetic method |
| 1908 | Ortoleva | First monosubstituted pyrazolo[3,4-b]pyridine | Demonstrated bicyclic construction |
| 1911 | Bulow | N-phenyl-3-methyl derivatives | Established cyclization strategy |
| 1959 | Various | Discovery of natural pyrazoles | Confirmed biological relevance |
The modern era of pyrazolopyridine development has been characterized by the application of advanced synthetic techniques, including multicomponent reactions, cross-coupling methodologies, and selective functionalization strategies. The recognition that pyrazolopyridine scaffolds represent privileged structures in medicinal chemistry has driven extensive research into their synthesis and biological evaluation. Contemporary approaches emphasize the development of convergent synthetic routes that enable rapid access to diverse structural libraries for biological screening and structure-activity relationship studies.
Recent advances in pyrazolopyridine chemistry have focused on the development of vectorial functionalization strategies that allow selective modification at multiple positions within the bicyclic framework. These approaches have demonstrated that pyrazolo[3,4-c]pyridine scaffolds can be systematically elaborated along different growth vectors, enabling the systematic exploration of chemical space and the optimization of biological activity. The integration of computational chemistry methods with synthetic chemistry has further accelerated the development of novel pyrazolopyridine derivatives with improved pharmaceutical properties.
Significance of Functional Group Substitution Patterns in Medicinal Chemistry
The significance of functional group substitution patterns in pyrazolopyridine medicinal chemistry cannot be overstated, as these patterns directly influence the biological activity, selectivity, and pharmacokinetic properties of resulting compounds. Structure-activity relationship studies have consistently demonstrated that subtle changes in substitution patterns can lead to dramatic differences in biological potency, target selectivity, and therapeutic efficacy. The systematic exploration of substitution effects has become a cornerstone of rational drug design approaches using pyrazolopyridine scaffolds as starting points for lead optimization programs.
Physicochemical property prediction studies have revealed that pyrazolopyridine derivatives generally exhibit favorable drug-like characteristics when appropriately substituted. Analysis of large compound libraries has shown that most pyrazolopyridine derivatives comply with Lipinski's rule of five, including molecular weight constraints below 500 daltons, lipophilicity values between 1 and 5, and appropriate hydrogen bonding characteristics. The optimization of these properties through strategic substitution pattern design has enabled the development of orally bioavailable compounds with reduced likelihood of adverse pharmacokinetic outcomes.
The relationship between substitution patterns and biological activity has been extensively studied across multiple therapeutic areas, revealing both general principles and target-specific requirements for optimal activity. For example, research on cannabinoid receptor antagonists has identified specific structural requirements including para-substituted phenyl rings at particular positions, carboxamido groups, and dichlorophenyl substituents for achieving potent and selective activity. Similarly, studies of kinase inhibitors have demonstrated that pyrazolopyridine-based compounds can achieve high selectivity through careful optimization of substituent patterns that complement the three-dimensional structure of target proteins.
Table 3: Correlation Between Substitution Patterns and Biological Activities in Pyrazolopyridine Derivatives
| Therapeutic Area | Key Substitution Requirements | Typical Activity Range | Selectivity Factors |
|---|---|---|---|
| Anticancer | Hinge-binding groups, kinase selectivity features | Nanomolar to micromolar | Protein conformation specificity |
| Antimicrobial | Electron-withdrawing groups, lipophilic substituents | Micromolar | Cell wall penetration |
| Anti-inflammatory | Cycloamide structures, aromatic substitution | Submicromolar | Enzyme active site complementarity |
| Neurological | Nitrogen heterocycles, methyl substitution | Nanomolar | Blood-brain barrier penetration |
The impact of specific functional groups on molecular recognition and binding affinity has been elucidated through detailed structure-activity relationship studies and computational modeling approaches. Hydroxymethyl substituents, such as those present in the target compound, have been shown to participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Isopropyl groups contribute to hydrophobic interactions and may influence membrane permeability and distribution properties. Tert-butyl carboxylate groups serve as protecting groups during synthesis and can be selectively modified to generate carboxylic acid derivatives with altered biological activities.
The strategic placement of functional groups at different positions within the pyrazolopyridine scaffold enables fine-tuning of electronic properties, steric interactions, and pharmacophore presentations. Research has demonstrated that N-1 and N-2 positions can accommodate various substituents through protection and alkylation chemistry, while C-3, C-5, and C-7 positions offer opportunities for installing aromatic, aliphatic, and heteroatom-containing substituents through modern cross-coupling methodologies. This versatility in substitution pattern design has made pyrazolopyridine scaffolds particularly attractive for fragment-based drug discovery approaches, where systematic elaboration of initial hits leads to optimized lead compounds with improved therapeutic potential.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10(2)18-13-8-17(14(20)21-15(3,4)5)7-6-11(13)12(9-19)16-18/h10,19H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDSGKMXDLABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103410 | |
| Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-10-0 | |
| Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.
Addition of the hydroxymethyl group: Hydroxymethylation can be performed using formaldehyde or other suitable reagents.
Incorporation of the isopropyl group: Isopropylation is typically carried out using isopropyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has shown promise in the development of novel therapeutic agents. Its structure is conducive to modifications that enhance bioactivity and selectivity towards specific biological targets.
Antimicrobial Activity
Research indicates that compounds with similar pyrazolo structures exhibit antimicrobial properties. Studies have suggested that derivatives of this compound may inhibit bacterial growth and serve as lead compounds in the development of new antibiotics.
Anti-inflammatory Effects
Preliminary investigations have pointed towards anti-inflammatory activities associated with pyrazolo derivatives. The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Neuroprotective Properties
Some studies have explored the neuroprotective effects of pyrazolo compounds in models of neurodegeneration. The ability to cross the blood-brain barrier could position this compound as a potential treatment for neurodegenerative disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of tert-butyl pyrazolo compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment using murine models of Alzheimer's disease, administration of pyrazolo derivatives resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to control groups.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with varying substituents or core modifications. Key comparisons are summarized below:
Substituent-Driven Functional Differences
- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group’s polarity and H-bonding capacity () contrast with the trifluoromethyl group’s hydrophobicity and electron-withdrawing nature. This difference impacts solubility (hydroxymethyl favors polar solvents) and reactivity (trifluoromethyl resists oxidation) .
- Amino vs. Hydroxymethyl: The amino group () enables nucleophilic reactions (e.g., acylations), whereas the hydroxymethyl group is prone to oxidation or esterification.
Physicochemical and Crystallographic Properties
- Melting Points: The amino-substituted analog () exhibits a melting point of 163–165°C, indicative of high crystallinity due to H-bonding networks . The hydroxymethyl derivative’s melting point is unreported but likely lower due to its flexible -CH2OH group.
- In contrast, the trifluoromethyl group disrupts H-bonding, favoring hydrophobic interactions .
- Ring Puckering: Pyrazolo-pyridine cores exhibit nonplanar conformations (), with puckering amplitudes influenced by substituents. Bulkier groups (e.g., isopropyl) may increase ring distortion .
Biological Activity
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 1330765-10-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula: C15H25N3O3
- Molecular Weight: 295.38 g/mol
- CAS Number: 1330765-10-0
Synthesis
The synthesis of pyrazolo[3,4-c]pyridines typically involves multi-step reactions starting from readily available precursors. The methods often include:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and carbonyl compounds.
- Functionalization: Introducing hydroxymethyl and tert-butyl groups through nucleophilic substitutions or other organic transformations.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-c]pyridine family exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives showed activity against various bacterial strains, suggesting potential as antibiotic agents .
Anticancer Properties
Studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridines. The compound has been shown to inhibit cell proliferation in several cancer cell lines. A notable example includes its effect on breast cancer cells, where it induced apoptosis and inhibited tumor growth in vitro .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways:
- Tyrosine Kinase Inhibitors (TKIs): Pyrazolo[3,4-c]pyridines have been identified as promising scaffolds for developing TKIs, which are crucial in cancer treatment .
Case Studies
Q & A
Q. What are the key considerations for synthesizing tert-butyl 3-(hydroxymethyl)-1-isopropyl-pyrazolo-pyridine derivatives?
Synthesis of this class of compounds typically involves multi-step protocols, including cyclization, functional group protection, and boronate coupling. For example, analogous pyrazolo-pyridine derivatives are synthesized using ionic liquids (e.g., [bmim][BF4]) to facilitate cyclocondensation reactions between aldehydes and ethyl cyanoacetate under mild conditions . Protection of the hydroxymethyl group (e.g., with tert-butyldimethylsilyl) is critical to prevent side reactions during subsequent steps .
Q. How is structural characterization of this compound performed?
- X-ray crystallography : The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures of pyrazolo-pyridine derivatives, particularly for analyzing hydrogen bonding patterns and ring puckering .
- NMR spectroscopy : 1H/13C-NMR is essential for confirming regiochemistry. For instance, distinct splitting patterns in the 1H-NMR spectrum (e.g., δ 1.46–1.64 ppm for tert-butyl groups) and carbonyl signals near 170 ppm in 13C-NMR are diagnostic .
Q. What safety precautions are required when handling this compound?
Key precautions include:
- Personal protective equipment (PPE) : Respiratory protection (P210), gloves, and eye protection to mitigate acute toxicity risks (e.g., skin/eye irritation, respiratory sensitization) .
- Storage : Keep in a ventilated, cool area away from ignition sources (P210) .
- Disposal : Classify as hazardous waste and follow local regulations (e.g., EPA guidelines) .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystallographic packing of this compound?
Graph set analysis (e.g., Etter’s rules) reveals that intermolecular hydrogen bonds (e.g., O–H···N or O–H···O) govern crystal packing. For pyrazolo-pyridine derivatives, bifurcated hydrogen bonds between the hydroxymethyl group and adjacent nitrogen atoms often stabilize supramolecular assemblies, as observed in analogous tert-butyl-protected structures .
Q. What computational methods are used to analyze ring puckering in the pyrazolo-pyridine core?
Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) quantify non-planar distortions in six-membered rings. For example, crystallographic data for related compounds (e.g., tert-butyl hexahydro-pyrazolo[4,3-c]pyridines) show q values of 0.3–0.5 Å, indicating moderate puckering influenced by steric effects from the isopropyl group .
Q. How do structural modifications (e.g., substituent changes) affect reactivity in Suzuki-Miyaura couplings?
The hydroxymethyl group can be converted to a boronate ester (e.g., via Miyaura borylation) for cross-coupling. However, steric hindrance from the tert-butyl and isopropyl groups may reduce reaction yields. Comparative studies of tert-butyl vs. methyl analogs show a 15–20% decrease in coupling efficiency due to bulky substituents .
Methodological Guidance
Q. How to resolve contradictions in crystallographic data for similar compounds?
Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Use SHELXL’s TWIN/BASF commands to refine twinned structures and validate results against Hirshfeld surface analysis .
Q. What strategies optimize regioselectivity in pyrazolo-pyridine synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization .
- Catalysis : Pd(OAc)2/XPhos enhances cross-coupling yields for boronate intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
